(2R)-2-amino-3-(4-tert-butoxycarbonylmorpholin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is a synthetic compound that features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the morpholine ring. One common method involves the reaction of a suitable amino acid derivative with tert-butyl chloroformate under basic conditions to introduce the Boc group. The morpholine ring can then be formed through cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites. The morpholine ring can interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid
- 2-amino-3-{4-[(tert-butoxy)carbonyl]methyl}propanoic acid
Uniqueness
2-amino-3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H22N2O5 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)14-4-5-18-8(7-14)6-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
InChI Key |
KNCUZOCBXBQHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.